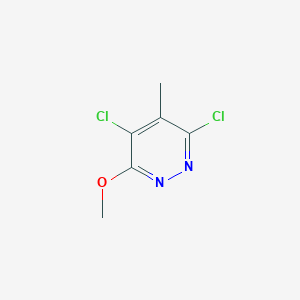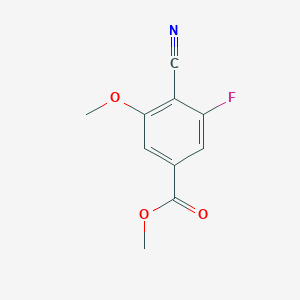
6-Bromo-3,4-dichloro-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,4-dichloro-2-methylquinoline is a halogenated quinoline derivative characterized by the presence of bromine and chlorine atoms on the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of 2-methylquinoline. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with bromine and chlorine to introduce the halogen atoms.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the halogenated quinoline to simpler derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Simpler Derivatives: Resulting from reduction reactions.
Functionalized Quinolines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
6-Bromo-3,4-dichloro-2-methylquinoline has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Bromo-3,4-dichloro-2-methylquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
6-Bromo-2-methylquinoline: Lacks the chlorine atoms.
6-Chloro-2-methylquinoline: Lacks the bromine atom.
4,6-Dichloro-2-methylquinoline: Different positions of chlorine atoms.
Uniqueness: 6-Bromo-3,4-dichloro-2-methylquinoline is unique due to the presence of both bromine and chlorine atoms at specific positions on the quinoline ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H6BrCl2N |
|---|---|
Peso molecular |
290.97 g/mol |
Nombre IUPAC |
6-bromo-3,4-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-9(12)10(13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3 |
Clave InChI |
WCXBLVSZPJUMOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)



![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)



![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)



